2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a fluorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of benzo[d][1,3]dioxole with an appropriate acylating agent to form an intermediate, which is then reacted with 2-(4-fluorophenoxy)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, ethanol) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets, while the fluorophenoxy group can enhance specificity and affinity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- **2-(benzo[d][1,3]dioxol-5-yloxy)-pyridine-3-carbonyl]-amino}-methyl)-3-fluoro-phenoxy]-propionic acid
- benzo[d][1,3]dioxole-4,7-dicarboxylic acid
Uniqueness
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5/c18-12-1-3-13(4-2-12)21-8-7-19-17(20)10-22-14-5-6-15-16(9-14)24-11-23-15/h1-6,9H,7-8,10-11H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGOJZPGPRJCEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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